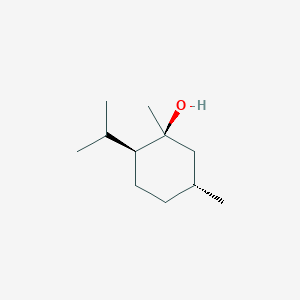
N-(5,7-Diphenyl-4,7-dihydro-1,2,4-triazolo(1,5-a)pyrimidin-2-yl)succinimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5,7-Diphenyl-4,7-dihydro-1,2,4-triazolo(1,5-a)pyrimidin-2-yl)succinimide, abbreviated as DPTSP, is a novel chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DPTSP is a triazolopyrimidine derivative that has been synthesized through a multi-step process involving the reaction of various reagents.
Mechanism of Action
The mechanism of action of DPTSP involves its interaction with the catalytic site of PTPs. Specifically, DPTSP binds to the active site of PTPs and inhibits their activity by preventing the dephosphorylation of tyrosine residues on target proteins. This results in the modulation of various cellular processes that are regulated by PTP activity.
Biochemical and Physiological Effects:
DPTSP has been shown to have various biochemical and physiological effects in vitro. Specifically, DPTSP has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro. Additionally, DPTSP has been shown to modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DPTSP in lab experiments is its ability to selectively inhibit PTP activity. This allows researchers to study the role of PTPs in various cellular processes without the confounding effects of other signaling pathways. Additionally, DPTSP has been shown to have low toxicity and high selectivity for PTPs, making it an ideal candidate for further research.
However, there are also some limitations associated with the use of DPTSP in lab experiments. Specifically, DPTSP has limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings. Additionally, the long-term effects of DPTSP on cellular processes are not well understood, and further research is needed to fully elucidate its mechanism of action.
Future Directions
There are several potential future directions for research on DPTSP. One area of interest is the development of DPTSP derivatives with improved solubility and bioavailability. Additionally, further research is needed to fully understand the long-term effects of DPTSP on cellular processes and to identify potential therapeutic applications for this compound. Finally, the role of PTPs in various disease states, including cancer and autoimmune disorders, is an area of active research that may benefit from the use of DPTSP as a research tool.
Synthesis Methods
The synthesis of DPTSP involves a multi-step process that begins with the reaction of 4,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5-carboxylic acid with phenyl hydrazine to form 5-phenyl-4,7-dihydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrazide. This intermediate product is then reacted with ethyl acetoacetate to form 5-phenyl-4,7-dihydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid ethyl ester. The final step involves the reaction of this intermediate product with succinic anhydride to form DPTSP.
Scientific Research Applications
DPTSP has potential applications in scientific research due to its ability to modulate the activity of certain proteins and enzymes. Specifically, DPTSP has been shown to inhibit the activity of protein tyrosine phosphatases (PTPs), which are enzymes that play a critical role in the regulation of cellular signaling pathways. By inhibiting PTP activity, DPTSP may be able to modulate various cellular processes, including cell growth, differentiation, and apoptosis.
properties
CAS RN |
171668-01-2 |
|---|---|
Product Name |
N-(5,7-Diphenyl-4,7-dihydro-1,2,4-triazolo(1,5-a)pyrimidin-2-yl)succinimide |
Molecular Formula |
C21H17N5O2 |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
1-(5,7-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C21H17N5O2/c27-18-11-12-19(28)25(18)21-23-20-22-16(14-7-3-1-4-8-14)13-17(26(20)24-21)15-9-5-2-6-10-15/h1-10,13,17H,11-12H2,(H,22,23,24) |
InChI Key |
DSNUKTQGSQVKBT-UHFFFAOYSA-N |
Isomeric SMILES |
C1CC(=O)N(C1=O)C2=NC3=NC(=CC(N3N2)C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES |
C1CC(=O)N(C1=O)C2=NN3C(C=C(NC3=N2)C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=NN3C(C=C(NC3=N2)C4=CC=CC=C4)C5=CC=CC=C5 |
synonyms |
1-(2,4-diphenyl-1,5,7,9-tetrazabicyclo[4.3.0]nona-3,5,7-trien-8-yl)pyr rolidine-2,5-dione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B68790.png)



